molecular formula C19H21N5 B11295197 1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11295197
M. Wt: 319.4 g/mol
InChI Key: CBHQTTUKYXAQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar aprotic solvents like acetonitrile and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA grooves, thereby interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other pyrido[1,2-a][1,3]benzimidazole derivatives. Similar compounds include:

The uniqueness of 1-(4-ETHYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific structural features and the presence of the cyanide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H21N5/c1-3-22-8-10-23(11-9-22)18-12-14(2)15(13-20)19-21-16-6-4-5-7-17(16)24(18)19/h4-7,12H,3,8-11H2,1-2H3

InChI Key

CBHQTTUKYXAQEE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.